molecular formula C10H10N2O B1601045 8-Methoxyquinolin-6-amine CAS No. 75959-08-9

8-Methoxyquinolin-6-amine

Cat. No.: B1601045
CAS No.: 75959-08-9
M. Wt: 174.2 g/mol
InChI Key: FOOUDKKEHNADTE-UHFFFAOYSA-N
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Description

8-Methoxyquinolin-6-amine is an organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 8th position and an amino group at the 6th position.

Biochemical Analysis

Biochemical Properties

8-Methoxyquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the cytochrome P450 1A2 enzyme . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has shown potential as an anti-infective agent, interacting with biomolecules involved in the life cycle of pathogens .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria . This compound influences cell signaling pathways and gene expression, leading to the inhibition of parasite growth. Furthermore, this compound has demonstrated antifungal and antibacterial activities, affecting the cellular metabolism of various pathogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, its interaction with the cytochrome P450 1A2 enzyme leads to enzyme inhibition . Additionally, this compound can interfere with the DNA replication process in pathogens, thereby inhibiting their growth and proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods In vitro studies have demonstrated sustained antimalarial activity, while in vivo studies are ongoing to assess its long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant antimalarial activity without adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 1A2, influencing the metabolism of other compounds . This interaction can alter metabolic flux and metabolite levels, impacting the overall metabolic profile of cells. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is not a substrate for P-glycoprotein, which means it can bypass certain cellular efflux mechanisms . This property allows for better accumulation within target cells, enhancing its therapeutic efficacy. The compound’s distribution within tissues is still being studied to determine its localization and potential accumulation sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It has been observed to localize within specific cellular compartments, where it exerts its effects Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its function and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinolin-6-amine typically involves the nitration of 6-methoxyquinoline followed by reduction. The key intermediate, 6-methoxy-8-nitroquinoline, is synthesized using conventional nitration methods. This intermediate is then reduced to this compound using reducing agents such as iron powder in acetic acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can further modify the amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxyquinolin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methoxyquinolin-6-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

8-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOUDKKEHNADTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528445
Record name 8-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75959-08-9
Record name 8-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinolin-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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